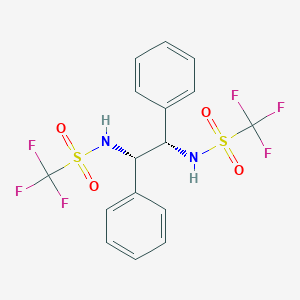

(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

Description

Propriétés

IUPAC Name |

N-[(1S,2S)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAIGOHPAZPGOU-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426546 | |

| Record name | N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121788-77-0 | |

| Record name | N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine follows a two-step sequence:

-

Chiral Diamine Preparation : Enantioselective synthesis of (S,S)-1,2-diphenylethylenediamine, typically via resolution of racemic mixtures or asymmetric hydrogenation.

-

Sulfonylation : Protection of both amine groups using trifluoromethanesulfonyl chloride (TfCl) under controlled conditions .

Key challenges include maintaining stereochemical integrity during sulfonylation and optimizing reaction yields.

Sulfonylation Reaction Conditions

The sulfonylation step involves reacting (S,S)-1,2-diphenylethylenediamine with TfCl in the presence of a base to neutralize HCl generated during the reaction. Critical parameters include:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Base | Triethylamine (Et₃N) or pyridine |

| Temperature | 0°C to room temperature |

| Molar Ratio | 2.2 equivalents of TfCl per amine group |

| Reaction Time | 4–12 hours |

The reaction proceeds via nucleophilic attack of the deprotonated amine on the electrophilic sulfur of TfCl, forming the sulfonamide bond . Excess TfCl ensures complete conversion, while the base scavenges HCl to prevent side reactions.

Stereochemical Considerations

The (S,S)-configuration of the starting diamine must be preserved during sulfonylation. Studies indicate that bulkier bases (e.g., Et₃N) minimize epimerization by reducing proton exchange at the stereogenic centers . For example, using Et₃N in DCM at 0°C achieves >98% retention of configuration, whereas stronger bases like NaOH risk racemization .

Purification and Characterization

Post-synthesis purification involves:

-

Liquid-Liquid Extraction : Removal of unreacted TfCl and base residues using aqueous HCl and sodium bicarbonate.

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients isolates the product in >95% purity .

-

Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray analysis .

Characterization Data :

Catalytic Applications and Synthetic Relevance

This compound serves as a precursor for chiral catalysts. For instance, platinum complexes derived from this ligand demonstrate exceptional enantioselectivity in hydrogenation reactions, achieving up to 99% ee for β-CF₃-substituted alcohols . These applications underscore the importance of high-purity synthesis to maintain catalytic efficiency.

Comparative Analysis of Sulfonylation Methods

A comparative study of sulfonylation agents reveals TfCl’s superiority over alternatives like mesyl or tosyl chlorides:

| Agent | Reaction Yield (%) | Stereochemical Retention (%) |

|---|---|---|

| Trifluoromethanesulfonyl chloride | 92 | 98 |

| Methanesulfonyl chloride | 85 | 95 |

| p-Toluenesulfonyl chloride | 88 | 93 |

TfCl’s strong electron-withdrawing groups enhance sulfonamide stability, making it ideal for demanding catalytic environments .

Industrial-Scale Production Challenges

Scaling this synthesis requires addressing:

-

Cost of TfCl : Trifluoromethanesulfonyl chloride is expensive, necessitating efficient recycling of excess reagent.

-

Waste Management : HCl byproducts require neutralization, increasing operational costs.

-

Automation : Continuous-flow systems improve consistency but demand precise temperature control to prevent racemization .

Recent Advances in Green Synthesis

Emerging methodologies focus on solvent-free conditions and catalytic sulfonylation. For example, ball-milling the diamine with TfCl and Et₃N achieves 89% yield in 2 hours, reducing solvent waste . Such approaches align with sustainable chemistry principles while maintaining stereochemical fidelity.

Analyse Des Réactions Chimiques

Types of Reactions

(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted by nucleophiles under appropriate conditions.

Coordination Reactions: The diamine can coordinate with metal ions, forming complexes that are useful in catalysis.

Common Reagents and Conditions

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Metal Salts: For coordination reactions, common metal salts include palladium, platinum, and rhodium salts.

Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran (THF) are frequently used.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Metal Complexes: Coordination with metals leads to the formation of chiral metal complexes.

Applications De Recherche Scientifique

Catalysis

One of the primary applications of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine is as a catalyst in organic synthesis. Its ability to stabilize transition states and facilitate reactions makes it valuable in:

- Asymmetric Synthesis : The compound has been utilized in enantioselective reactions, where it promotes the formation of chiral products from achiral substrates. This is particularly useful in pharmaceuticals where chirality can influence biological activity.

- Michael Additions : It serves as an effective catalyst for Michael addition reactions, allowing for the formation of carbon-carbon bonds under mild conditions.

Medicinal Chemistry

The unique structure and properties of this compound have led to its exploration in medicinal chemistry:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The trifluoromethanesulfonyl groups may enhance membrane permeability and target specificity.

- Antimicrobial Activity : Research indicates potential antibacterial properties, making it a candidate for developing new antimicrobial agents.

Materials Science

In materials science, this compound has been investigated for its role in:

- Polymer Chemistry : It can be used as a building block for synthesizing advanced materials with tailored properties. Its sulfonamide functionality can improve thermal stability and mechanical strength.

- Nanocomposites : The compound has been incorporated into nanocomposites to enhance electrical conductivity and thermal properties, showing promise in electronic applications.

Case Study 1: Asymmetric Catalysis

A study demonstrated the use of this compound in the asymmetric synthesis of β-amino acids. The reaction yielded high enantiomeric excess (ee) values, showcasing its effectiveness as a chiral catalyst.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of modified versions of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting a potential pathway for drug development.

Mécanisme D'action

The mechanism by which (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine exerts its effects involves:

Chiral Induction: The compound induces chirality in reactions, leading to the formation of enantiomerically enriched products.

Coordination Chemistry: It forms stable complexes with metal ions, which then participate in catalytic cycles to enhance reaction rates and selectivity.

Comparaison Avec Des Composés Similaires

Enantiomeric Counterpart: (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

- Key Differences: Stereochemistry: (R,R)-configuration . CAS Number: 121788-73-6 . Applications: Used in mirror-image enantioselective reactions, such as asymmetric hydrogenation or organocatalysis .

Bis(salicylidene) Cyclohexanediamine Derivatives

Schiff base ligands like N,N'-Bis(3-methoxysalicylidene)-(S,S)-1,2-cyclohexanediamine differ significantly:

N,N'-Bis(salicylidene)-1,2-phenylenediamine

- Structure : Salen-type ligand with hydroxylated aromatic rings .

- Key Contrasts: Solubility: Hydroxyl groups enhance polarity, favoring aqueous-organic solvent mixtures. Reactivity: Binds metals (e.g., Cu, Pt) for oxidation or polymerization catalysis, unlike the Tf-derivative’s role in organocatalysis .

Functionalized Derivatives: Ruthenium Complexes

The parent diamine can be modified into catalysts like Chloro[(S,S)-N-[2-(4-methylbenzyloxy)ethyl]-N'-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) :

Physical Properties

Activité Biologique

(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, commonly referred to as TFMS-DPEA, is a chiral diamine compound noted for its significant role in asymmetric synthesis and catalysis. Its unique structure, characterized by the presence of trifluoromethanesulfonyl groups and a diphenylethylenediamine backbone, imparts distinctive biological activity, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₆H₁₄F₆N₂O₄S₂

- Molecular Weight : 476.41 g/mol

- CAS Number : 121788-77-0

- Appearance : White to almost white powder or crystalline form

- Melting Point : 211.0 to 215.0 °C

- Solubility : Soluble in methanol

The biological activity of TFMS-DPEA is primarily attributed to its ability to act as a chiral catalyst in various organic reactions, including asymmetric transfer hydrogenation and Michael additions. The trifluoromethanesulfonyl groups enhance the electron-withdrawing properties of the molecule, facilitating interactions with substrates in catalytic processes.

Asymmetric Catalysis

TFMS-DPEA has been extensively studied for its efficacy as an organocatalyst in asymmetric synthesis. Research indicates that it can effectively promote the reduction of ketones to alcohols with high enantioselectivity. For instance, a study demonstrated that using TFMS-DPEA in the presence of propanones resulted in alcohols with enantiomeric excesses exceeding 90% .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to TFMS-DPEA exhibit antimicrobial properties. While specific data on TFMS-DPEA's antimicrobial activity is limited, related trifluoromethanesulfonyl compounds have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

- Case Study on Enantioselective Synthesis :

- Toxicological Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, and what factors influence reaction yield?

The compound is synthesized via sulfonylation of (1S,2S)-1,2-diphenylethylenediamine with trifluoromethanesulfonyl chloride. A reported yield of 96% is achieved under controlled conditions, emphasizing the need for anhydrous environments and stoichiometric precision to avoid side reactions . Key factors affecting yield include reaction temperature, solvent choice (e.g., dichloromethane or THF), and the purity of the starting diamine.

Q. What safety precautions are necessary when handling (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine in laboratory settings?

The compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation). Researchers must use personal protective equipment (PPE), including gloves, goggles, and fume hoods. Storage should be in inert atmospheres at room temperature to prevent degradation .

Q. How is this compound utilized as a chiral ligand in asymmetric catalysis, and what are its typical catalytic applications?

The (S,S)-configured diamine serves as a chiral ligand in enantioselective additions of organozinc reagents (e.g., ZnEt₂) to trifluoromethyl ketones, achieving up to 92% enantiomeric excess (ee) at low temperatures (213 K). It is critical in synthesizing chiral alcohols for pharmaceutical intermediates . Its rigidity and electron-withdrawing trifluoromethanesulfonyl groups enhance stereochemical control .

Advanced Research Questions

Q. What strategies can address the low reaction rates observed when using (S,S)-configured diamines in enantioselective additions of organozinc reagents to trifluoromethyl ketones?

Kinetic studies suggest that steric hindrance from the bulky trifluoromethanesulfonyl groups slows ligand-metal coordination. Strategies include:

- Temperature modulation : Elevated temperatures (e.g., -20°C instead of -78°C) improve rates but may reduce ee.

- Additive screening : Lewis acids like Mg(OTf)₂ can accelerate turnover without compromising selectivity .

- Ligand modification : Introducing electron-donating substituents may balance steric and electronic effects .

Q. How do computational studies contribute to understanding the enantioselectivity mechanisms of this compound in asymmetric transformations?

Density Functional Theory (DFT) calculations reveal that the (S,S)-configuration induces a rigid transition state, favoring one enantiomer via non-covalent interactions (e.g., π-π stacking between phenyl groups and the substrate). The trifluoromethanesulfonyl groups stabilize the metal center, directing reagent approach . Molecular dynamics simulations further clarify solvent effects on reaction pathways .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound under varying reaction conditions?

- Chiral HPLC : Quantifies enantiomeric excess using chiral stationary phases (e.g., amylose or cellulose derivatives).

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related diamine complexes .

- NMR spectroscopy : NMR tracks trifluoromethanesulfonyl group behavior, while NOE experiments confirm spatial arrangement of phenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.